molecular formula C24H24N2O5S2 B2961292 4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 923366-18-1

4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2961292
CAS No.: 923366-18-1
M. Wt: 484.59
InChI Key: FJWDYQKALRBITA-UHFFFAOYSA-N
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Description

4-Butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic small molecule developed for research applications. This compound features a complex structure integrating a benzo[d]thiazole core, a furanylmethyl group, and a butoxybenzamide moiety, a scaffold known to exhibit diverse biological potential . The inclusion of a methylsulfonyl group on the benzothiazole ring is a critical functionalization that can influence the molecule's electronic properties and its interaction with biological targets, similar to other sulfonamide-containing research compounds . Compounds containing the benzothiazole nucleus are of significant interest in medicinal chemistry research and are frequently explored for their varied biological activities. The structural components of this reagent suggest potential for application in early-stage drug discovery research, particularly in screening assays and mechanistic studies. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

4-butoxy-N-(furan-2-ylmethyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-3-4-13-30-18-9-7-17(8-10-18)23(27)26(16-19-6-5-14-31-19)24-25-21-12-11-20(33(2,28)29)15-22(21)32-24/h5-12,14-15H,3-4,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWDYQKALRBITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 345.42 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced for synthesis and study.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds containing benzothiazole and furan moieties have shown antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, derivatives have been tested for their minimal inhibitory concentrations (MICs), demonstrating effectiveness against resistant strains .
  • Anti-inflammatory Effects : The sulfonamide group in the compound suggests potential anti-inflammatory activity, as similar structures have been linked to the inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : Benzothiazole derivatives have been recognized for their anticancer properties, often acting as inhibitors of key enzymes involved in tumor growth and proliferation. Studies indicate that such compounds can induce apoptosis in cancer cells through various pathways .

Biological Activity Data

The following table summarizes available data on the biological activities associated with structurally similar compounds:

Activity TypeCompound TypeObserved EffectReference
AntimicrobialBenzothiazole DerivativesMIC values ranging from 50 μg/mL
Anti-inflammatorySulfonamide CompoundsInhibition of TNF-alpha production
AnticancerUrea and Benzothiazole DerivativesInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives, including those with furan substitutions. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing low MIC values, suggesting high potency .
  • Anti-inflammatory Mechanism Investigation : Research on sulfonamide-containing compounds revealed their ability to downregulate inflammatory markers in vitro. The study highlighted the potential for these compounds to serve as therapeutic agents in conditions characterized by chronic inflammation .
  • Cancer Cell Proliferation Assay : In vitro assays demonstrated that certain benzothiazole derivatives could inhibit the proliferation of various cancer cell lines, with IC50 values indicating potent activity. These findings support further development for anticancer therapies based on this chemical framework .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with similar derivatives:

Compound Name (CAS or Source) Benzothiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Notable Features
Target Compound 6-(Methylsulfonyl) 4-Butoxy, N-furan-2-ylmethyl 503.6 (estimated) High lipophilicity; dual electron-withdrawing groups
N-Benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide 6-Fluoro 4-(Methylsulfonyl), N-benzyl 440.5 Fluorine enhances electronegativity; benzyl improves aromatic interactions
4-(N-Butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide 6-Isopropyl 4-(Sulfamoyl) 445.6 Bulky isopropyl group; sulfamoyl for hydrogen bonding
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 6-Methoxy 4-Methoxy 314.36 Methoxy groups enhance solubility; simpler structure
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-Amino Unsubstituted 271.3 Amino group enables hydrogen bonding; lower molecular weight
Key Observations:
  • Lipophilicity : The 4-butoxy group increases lipophilicity compared to methoxy (logP ~1.5–2.5) or unsubstituted benzamides, which may improve blood-brain barrier penetration .
  • N-Substituents : The furan-2-ylmethyl group offers conjugated π-system interactions, contrasting with benzyl () or alkyl chains ().

Challenges :

  • Steric hindrance from the 6-methylsulfonyl group may reduce coupling efficiency compared to smaller substituents (e.g., 6-methoxy in ).
  • The furan ring’s sensitivity to acidic/basic conditions requires careful optimization.

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